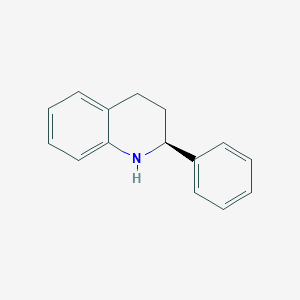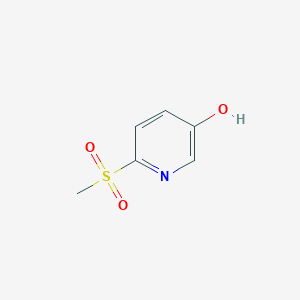
6-(Methylsulfonyl)pyridin-3-ol
概要
説明
6-(Methylsulfonyl)pyridin-3-ol is a chemical compound with the CAS Number: 859536-31-5 and a molecular weight of 173.19 . It has a linear formula of C6H7NO3S . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)pyridin-3-ol is represented by the linear formula C6H7NO3S . The molecule consists of a pyridine ring with a methylsulfonyl group attached to the 6th carbon and a hydroxyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)pyridin-3-ol is a white to yellow solid . It has a molecular weight of 173.19 and a linear formula of C6H7NO3S . The compound is stored at a temperature of 2-8°C .科学的研究の応用
Formation in Foods
6-(Methylsulfonyl)pyridin-3-ol has been identified as a significant product formed from 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds, particularly in foods like honey and sugarcane honey when subjected to thermal heating. This discovery suggests that the formation of pyridin-3-ols is a common reaction in foods containing 2-oxofurans and ammonia or ammonia-producing compounds (Hidalgo, Lavado-Tena, & Zamora, 2020).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural characterization of compounds related to 6-(Methylsulfonyl)pyridin-3-ol, such as 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol and its derivatives, have been extensively studied. These studies involve cyclization reactions and various modifications, highlighting the chemical versatility and potential applications of these compounds in different fields (Shen, Tang, Wu, Pan, & Diao, 2014).
Molecular and Electronic Effects
Research has also delved into the electronic effects of electron-withdrawing sulfonamide groups in certain compounds related to 6-(Methylsulfonyl)pyridin-3-ol. These studies contribute to understanding the molecular structure and electronic properties of these compounds, which is crucial for their potential applications in areas such as optoelectronics and molecular electronics (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).
Potential Medicinal Chemistry Applications
Some derivatives of 6-(Methylsulfonyl)pyridin-3-ol have been explored for their antiviral properties, particularly against rhinoviruses, rotaviruses, enteroviruses, and paramyxoviruses. This indicates a potential avenue for the development of new antiviral agents (Kenny, Dulworth, Bargar, Torney, Graham, & Manelli, 1986).
Coordination Chemistry
Studies on coordination chemistry have shown the application of 6-(Methylsulfonyl)pyridin-3-ol derivatives in the synthesis of metal complexes. These complexes have applications in areas such as catalysis, material science, and possibly in medicinal chemistry (Constable, Housecroft, Neuburger, Price, & Zampese, 2010).
Safety And Hazards
The safety information for 6-(Methylsulfonyl)pyridin-3-ol indicates that it has hazard statements H302, H315, and H319 . This suggests that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
6-methylsulfonylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWYUXFBQWVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630969 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-3-ol | |
CAS RN |
859536-31-5 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


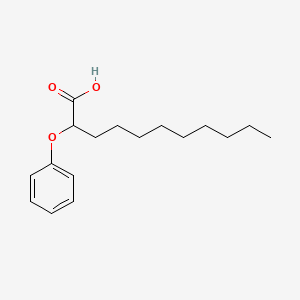
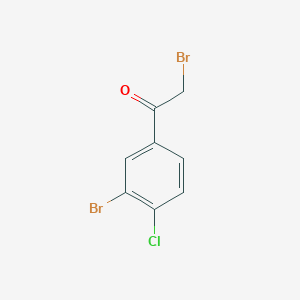

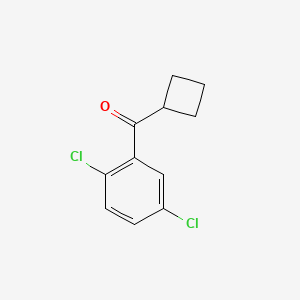
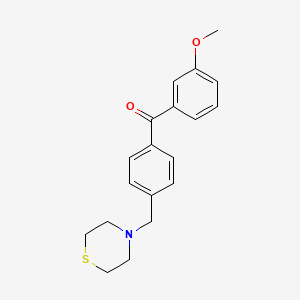
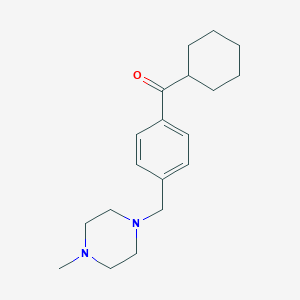
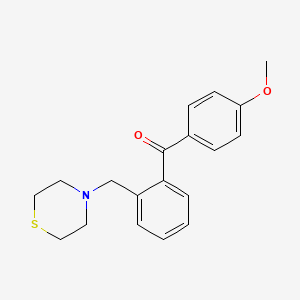
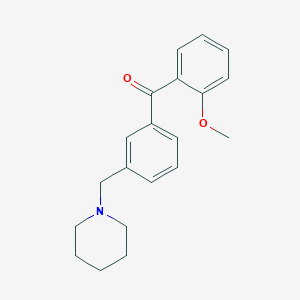
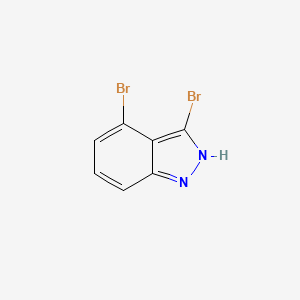

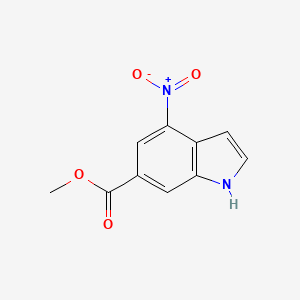
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)

